molecular formula C5H10O5 B583855 D-Lyxose-2-13C CAS No. 83379-39-9

D-Lyxose-2-13C

Cat. No.: B583855
CAS No.: 83379-39-9
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-RYINFSMFSA-N
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Description

D-Lyxose-2-13C is a labeled compound where the carbon atom at position 2 is replaced with the stable isotope carbon-13. D-Lyxose itself is a rare sugar, a pentose monosaccharide, which is an epimer of D-xylose. The labeling with carbon-13 makes it particularly useful in various scientific studies, including metabolic research and reaction mechanism studies.

Scientific Research Applications

Mechanism of Action

Target of Action

D-Lyxose-2-13C is a stable isotope of D-Lyxose . D-Lyxose is an endogenous metabolite , which means it is naturally produced within the body. The primary targets of this compound are likely to be the same as those of D-Lyxose, which include various metabolic enzymes and proteases .

Mode of Action

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that this compound may interact with its targets in a similar manner, serving as a tracer in biochemical reactions.

Biochemical Pathways

D-Lyxose is involved in various biochemical pathways. It is converted into xylulose by D-Lyxose isomerase , an important aldose-ketose isomerase that catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This suggests that this compound could be involved in similar biochemical pathways, affecting the metabolism of these sugars.

Pharmacokinetics

It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the ADME properties of this compound could be influenced by its isotopic labeling, potentially affecting its bioavailability.

Safety and Hazards

D-Lyxose-2-13C may cause respiratory irritation, may be harmful in contact with skin, may cause moderate irritation, may cause eye irritation, and may be harmful if swallowed .

Future Directions

Functional sugars have attracted attention because of their wide application prospects in the food, cosmetics, and pharmaceutical industries in recent decades . The enzymatic conversion of functional sugars is preferred, because these methods can be more moderate, efficient, and sustainable . These overall properties of high substrate specificity, thermostability and solvent tolerance make this lyxose isomerase enzyme a good candidate for potential industrial applications .

Biochemical Analysis

Biochemical Properties

D-Lyxose-2-13C interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is D-Lyxose isomerase (d-LI), an important aldose-ketose isomerase . This enzyme catalyzes the reverse isomerization reaction between D-xylulose and D-Lyxose, as well as D-fructose and D-mannose .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily mediated through its interactions with D-Lyxose isomerase. This enzyme plays a crucial role in microbial pentose metabolism . The isomerization reactions it catalyzes influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The D-Lyxose isomerase enzyme, which interacts with this compound, is highly specific for the substrate D-Lyxose . This specificity influences the enzyme’s activity and the subsequent biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the D-Lyxose isomerase from Bacillus velezensis exhibited a maximum activity at 55 °C and pH 6.5, and approximately 110.75 g/L D-mannose was obtained from 500 g/L D-fructose in 6 h by the recombinant enzyme .

Metabolic Pathways

This compound is involved in various metabolic pathways. The D-Lyxose isomerase enzyme, which interacts with this compound, plays a crucial role in microbial pentose metabolism . It catalyzes the isomerization reaction between D-Lyxose and D-xylulose, D-mannose and D-fructose, as well as L-ribose and L-ribulose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Lyxose-2-13C can be achieved through chemical synthesis or enzymatic methods. One common chemical synthesis method involves the oxidation of D-galactose to D-galactonic acid, followed by the conversion to its calcium or barium salt. This salt is then subjected to oxidative degradation, often catalyzed by trifluoroacetate ferric, to yield this compound . Enzymatic methods involve the use of specific enzymes like D-lyxose isomerase, which catalyzes the isomerization of D-xylulose to D-lyxose .

Industrial Production Methods

Industrial production of this compound typically involves the use of labeled metabolic precursors and appropriate catalysts to achieve the desired isotopic labeling. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

D-Lyxose-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Isomerization: Enzymatic reactions using D-lyxose isomerase under mild conditions.

    Oxidation: Using oxidizing agents like hydrogen peroxide or ferric acetate.

    Reduction: Employing reducing agents such as sodium borohydride.

Major Products

    Isomerization: Produces D-xylulose.

    Oxidation: Yields D-lyxonic acid.

    Reduction: Results in D-lyxitol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Lyxose-2-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Its specific labeling at the carbon-2 position makes it particularly valuable for studying detailed reaction mechanisms and metabolic pathways.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of D-Lyxose-2-13C can be achieved through a multi-step process involving protection, reduction, and isotopic labeling reactions.", "Starting Materials": ["D-Glucose", "13C-labeled methanol", "Acetone", "Sodium borohydride", "Methanesulfonic acid", "Toluene", "Trimethylsilyl chloride", "Triethylamine", "Bromine"], "Reaction": ["1. Protection of the hydroxyl groups of D-glucose with trimethylsilyl chloride and triethylamine to form the corresponding TMS ethers.", "2. Reduction of the TMS ethers with sodium borohydride in methanol to form the corresponding alcohols.", "3. Conversion of the alcohols to the corresponding acetals with acetone and methanesulfonic acid.", "4. Isotopic labeling of the C2 position of the acetals with 13C-labeled methanol in the presence of toluene and bromine.", "5. Deprotection of the acetals with methanesulfonic acid to yield D-Lyxose-2-13C."] }

CAS No.

83379-39-9

Molecular Formula

C5H10O5

Molecular Weight

151.122

IUPAC Name

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3+1

InChI Key

PYMYPHUHKUWMLA-RYINFSMFSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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